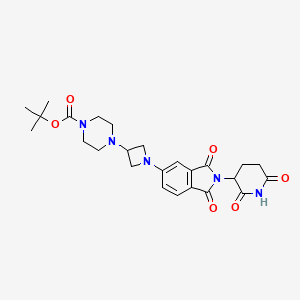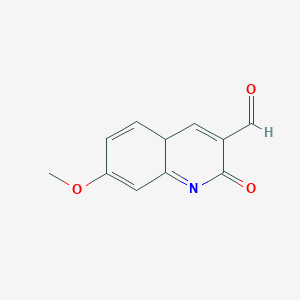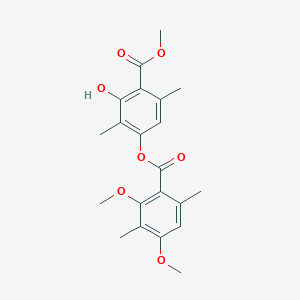
Sco-peg3-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sco-peg3-cooh is a compound that belongs to the class of polyethylene glycol derivatives. It is commonly used as a linker in proteolysis-targeting chimeras (PROTACs). The compound contains a polyethylene glycol chain and a carboxylic acid group, which allows it to form covalent bonds with amino groups in proteins or peptides, particularly lysine residues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sco-peg3-cooh involves the reaction of a polyethylene glycol derivative with a carboxylic acid group. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the covalent bond between the polyethylene glycol chain and the carboxylic acid group. The reaction is usually carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Sco-peg3-cooh undergoes various types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amino groups in proteins or peptides to form amide bonds.
Oxidation and Reduction Reactions: The polyethylene glycol chain can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the formation of covalent bonds.
Solvents: Organic solvents such as dichloromethane are used to dissolve the reactants and facilitate the reaction.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation
Major Products Formed
The major products formed from the reactions of this compound are typically amide bonds between the carboxylic acid group and amino groups in proteins or peptides .
Applications De Recherche Scientifique
Sco-peg3-cooh has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) to study protein degradation.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Used in the development of drugs that target specific proteins for degradation, offering potential treatments for various diseases.
Industry: Employed in the production of bioconjugates and other specialized chemical products .
Mécanisme D'action
Sco-peg3-cooh exerts its effects by forming covalent bonds with amino groups in proteins or peptides, particularly lysine residues. This covalent bonding allows it to act as a linker in proteolysis-targeting chimeras (PROTACs), facilitating the targeted degradation of specific proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of proteins tagged with ubiquitin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sco-peg2-cooh: Similar to Sco-peg3-cooh but with a shorter polyethylene glycol chain.
Sco-peg4-cooh: Similar to this compound but with a longer polyethylene glycol chain.
Sco-peg5-cooh: Similar to this compound but with an even longer polyethylene glycol chain
Uniqueness
This compound is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between flexibility and stability. This makes it particularly effective as a linker in proteolysis-targeting chimeras (PROTACs), allowing for efficient protein degradation .
Propriétés
Formule moléculaire |
C18H29NO7 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H29NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15H2,(H,19,22)(H,20,21) |
Clé InChI |
QOUHMDCQIUOBNW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)




